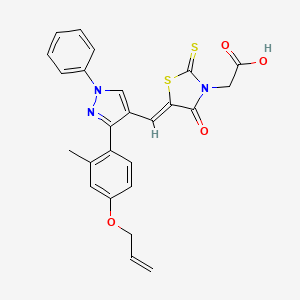

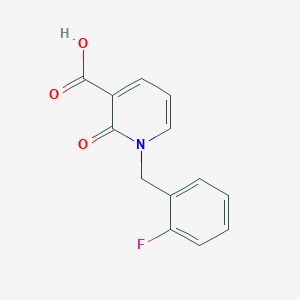

![molecular formula C7H8N2O3S B3007870 (3-Oxo-2,3,5,6-tetrahydro-imidazo[2,1-b]thiazol-2-yl)-acetic acid CAS No. 34477-50-4](/img/structure/B3007870.png)

(3-Oxo-2,3,5,6-tetrahydro-imidazo[2,1-b]thiazol-2-yl)-acetic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole . Thiazole, on the other hand, is a similar heterocyclic compound that contains a nitrogen and a sulfur atom .

Synthesis Analysis

Imidazole compounds can be synthesized through a variety of methods . One common method involves the reaction of imidazoline-2-thiol with acetylenedicarboxylic acid .Molecular Structure Analysis

Imidazole has two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen . Due to the presence of a positive charge on either of two nitrogen atom, it shows two equivalent tautomeric forms .Chemical Reactions Analysis

Imidazole is an amphoteric compound, meaning it can act as both an acid and a base . It is highly soluble in water and other polar solvents .Physical And Chemical Properties Analysis

Imidazole is a white or colorless solid . It is highly soluble in water and other polar solvents .Applications De Recherche Scientifique

Antimicrobial Activity

- A study conducted in 2010 synthesized various compounds starting from 6-(4-bromophenyl)imidazo[2,1-b]thiazole-3-acetic acid hydrazide. These compounds were tested for antibacterial, antifungal, and antituberculosis activities. Some compounds showed promising antimicrobial activities, highlighting the potential use of this chemical structure in developing antimicrobial agents (Güzeldemirci & Küçükbasmacı, 2010).

Chemical Synthesis and Characterization

- Research in 1982 explored the allylic transposition of ethyl (6-phenyl-5,6-dihydroimidazo[2,1-b]thiazol-3-yl) acetate hydrobromide in alkaline medium, leading to compounds with an exocyclic double bond. This study contributes to the understanding of chemical reactions and transformations involving imidazo[2,1-b]thiazole derivatives (Robert & Panouse, 1982).

Potential Biological Activities

- A 1976 study prepared a group of ethyl imidazo[2,1-b]thiazole-6- and imidazo[2,1-b]benzothiazole-2-acetates. These compounds were converted to acetic acids and tested for anti-inflammatory activity. This research highlights the potential biological activities of imidazo[2,1-b]thiazole derivatives (Abignente, Arena, & de Caprariis, 1976).

Fluorescence Properties

- In 2013, a study synthesized a new fluorescent compound related to imidazo[2,1-b]thiazole, which showed selective fluorescent quenching effects with Co2+, indicating potential as a fluorescent chemical sensor (Li Rui-j, 2013).

Anti-inflammatory and Analgesic Properties

- Research in 1989 explored the synthesis of propionic acid derivatives and their anti-inflammatory activity. These studies contribute to understanding the therapeutic potential of imidazo[2,1-b]thiazole derivatives in inflammation and pain management (El-Shorbagi, Sakai, El-Gendy, Omar, & Farag, 1989).

Mécanisme D'action

Target of Action

Thiazole derivatives, which this compound is a part of, have been found to exhibit a wide range of biological activities . They have been used as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .

Mode of Action

Thiazole derivatives are known to interact with various biological targets to exert their effects . The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . This allows the thiazole ring to undergo various chemical reactions, leading to interactions with biological targets .

Biochemical Pathways

Thiazole derivatives have been found to affect a variety of biochemical pathways due to their broad spectrum of biological activities .

Pharmacokinetics

Thiazole derivatives are known to have diverse pharmacokinetic properties depending on their chemical structure .

Result of Action

Thiazole derivatives have been found to exert a wide range of biological effects, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .

Action Environment

The solubility of thiazole derivatives in various solvents can affect their bioavailability and stability .

Safety and Hazards

Orientations Futures

Imidazole has become an important synthon in the development of new drugs . The derivatives of 1, 3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities, etc .

Analyse Biochimique

Biochemical Properties

(3-Oxo-2,3,5,6-tetrahydro-imidazo[2,1-b]thiazol-2-yl)-acetic acid plays a crucial role in several biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to interact with kinases, which are enzymes that catalyze the transfer of phosphate groups. These interactions can modulate kinase activity, thereby affecting signaling pathways that regulate cell growth, differentiation, and apoptosis . Additionally, this compound can bind to receptor proteins, altering their conformation and activity, which in turn influences cellular responses to external stimuli.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. This compound can influence cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to modulate the MAPK/ERK pathway, which is critical for cell proliferation and survival . By affecting this pathway, this compound can alter the expression of genes involved in cell cycle regulation and apoptosis. Furthermore, this compound impacts cellular metabolism by interacting with metabolic enzymes, thereby influencing the production and utilization of metabolic intermediates.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can act as an inhibitor or activator of enzymes, depending on the context of the interaction. For instance, this compound has been shown to inhibit certain proteases, enzymes that break down proteins, by binding to their active sites and preventing substrate access . Additionally, this compound can influence gene expression by interacting with transcription factors, proteins that regulate the transcription of specific genes. These interactions can lead to changes in the expression levels of genes involved in critical cellular processes.

Temporal Effects in Laboratory Settings

The temporal effects of this compound in laboratory settings are essential for understanding its stability and long-term impact on cellular function. Studies have shown that this compound remains stable under physiological conditions for extended periods, allowing for sustained biological activity . Over time, however, it may undergo degradation, leading to the formation of metabolites with different biological activities. Long-term exposure to this compound can result in cumulative effects on cellular function, including alterations in cell signaling and metabolism.

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with dosage. At low doses, this compound may exhibit beneficial effects, such as enhancing cellular resilience to stress and improving metabolic efficiency At higher doses, it can induce toxic effects, including oxidative stress and apoptosis These adverse effects are often dose-dependent, with a threshold beyond which the compound’s toxicity becomes pronounced

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as dehydrogenases and transferases, which play roles in the oxidation-reduction reactions and transfer of functional groups, respectively . These interactions can influence the metabolic flux, altering the levels of key metabolites and impacting overall cellular metabolism. Additionally, this compound can affect the balance of metabolic pathways, leading to shifts in energy production and utilization.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These molecules facilitate the movement of the compound across cellular membranes and its localization within specific cellular compartments . The distribution of this compound can influence its biological activity, as its accumulation in certain tissues or organelles may enhance or inhibit specific cellular functions.

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. This compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications . For example, it may localize to the mitochondria, where it can influence mitochondrial function and energy production. Alternatively, it may be targeted to the nucleus, where it can interact with transcription factors and influence gene expression. The subcellular localization of this compound is therefore a key determinant of its biological effects.

Propriétés

IUPAC Name |

2-(3-oxo-5,6-dihydroimidazo[2,1-b][1,3]thiazol-2-yl)acetic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N2O3S/c10-5(11)3-4-6(12)9-2-1-8-7(9)13-4/h4H,1-3H2,(H,10,11) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BMOQXPGFAUYFBL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN2C(=O)C(SC2=N1)CC(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

200.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

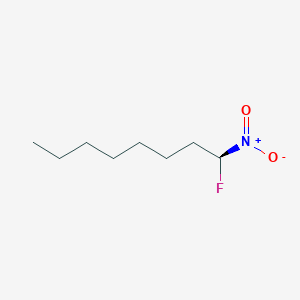

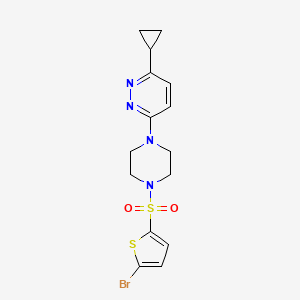

![7-Fluoro-3-[[1-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]piperidin-4-yl]methyl]quinazolin-4-one](/img/structure/B3007790.png)

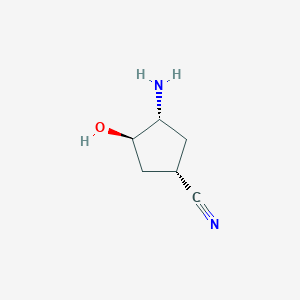

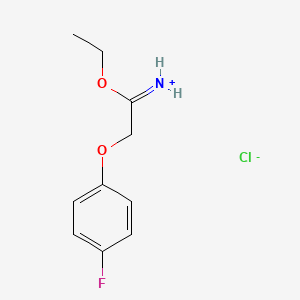

![N-[1-(4-Cyclopropyl-6-oxo-1H-pyrimidin-2-yl)cyclohexyl]prop-2-enamide](/img/structure/B3007791.png)

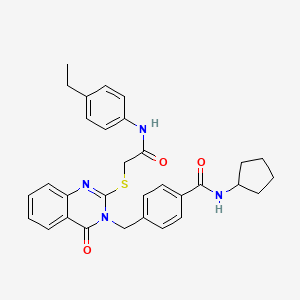

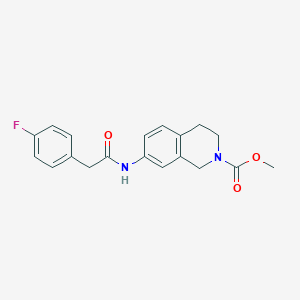

![3-(1-((5,6,7,8-tetrahydronaphthalen-2-yl)sulfonyl)piperidin-4-yl)thieno[3,2-d][1,2,3]triazin-4(3H)-one](/img/structure/B3007793.png)

![3-((2-(4-benzylpiperidin-1-yl)-2-oxoethyl)thio)-5-phenyl-[1,2,4]triazolo[4,3-a]pyrimidin-7(8H)-one](/img/structure/B3007798.png)

![3-methyl-N-(3-(3-methylimidazo[1,2-a]pyrimidin-2-yl)phenyl)butanamide](/img/structure/B3007807.png)

![3-chloro-N-[2-[3-(4-chlorophenyl)-6-oxopyridazin-1-yl]ethyl]benzamide](/img/structure/B3007809.png)